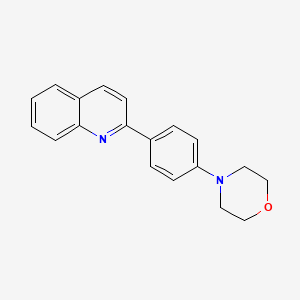

2-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

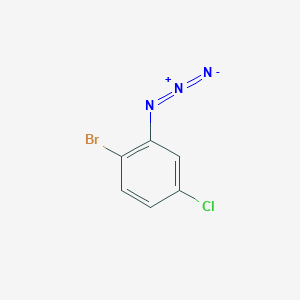

The compound “2-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one” is a complex organic molecule. It contains a pyrazine ring, which is a heterocyclic aromatic ring with two nitrogen atoms . It also contains a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds .

Molecular Structure Analysis

The molecule contains several functional groups that could influence its properties and reactivity. The piperidine ring, for example, is a secondary amine, which could engage in hydrogen bonding and other polar interactions . The pyrazine ring is aromatic and may contribute to the compound’s stability and planarity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its various functional groups. For example, the carbonyl group could be involved in nucleophilic addition reactions, while the aromatic pyrazine ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarities of its functional groups, and its stability could be influenced by the presence of the aromatic pyrazine ring .Scientific Research Applications

Crystal Structure and Antimicrobial Activity

- The compound's molecular structure has been confirmed through spectral data and single-crystal X-ray measurements, showcasing its potential in antimicrobial applications. It exhibited favorable antimicrobial activities, similar to reference antimicrobial agents, with bactericidal and fungicidal effects demonstrated through MIC, MBC, and MFC assessments. Molecular docking analysis also supports its efficacy (Okasha et al., 2022).

Anticancer Activity

- Synthesized derivatives of the compound were assessed for their in vitro anticancer activity against breast, colon, and liver cancer cell lines, showing excellent antitumor activity. They induce cell cycle arrest at the G2/M phases and trigger apoptosis in cancer cells, highlighting the influence of hydrophilicity of substituents on antitumor activity (El-Agrody et al., 2020).

Antibacterial and Antioxidant Activities

- New derivatives of the compound have shown significant antibacterial activity against E. coli and Pseudomonas Aeruginosa, alongside varying degrees of antioxidant activities. This positions these compounds as promising candidates for antibacterial applications (Al-ayed, 2011).

Synthesis Efficiency

- Facilitated by piperidine as a catalyst, an efficient, one-pot regioselective synthesis method for highly functionalized derivatives of the compound has been developed. This method emphasizes the compound's versatility in synthetic chemistry for creating highly functionalized chromen-5-ones and pyrano[3,2-c]chromen-5-ones (Kamalraja et al., 2012).

Future Directions

properties

IUPAC Name |

2-(4-pyrazin-2-yloxypiperidine-1-carbonyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4/c23-15-11-17(26-16-4-2-1-3-14(15)16)19(24)22-9-5-13(6-10-22)25-18-12-20-7-8-21-18/h1-4,7-8,11-13H,5-6,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJMRCAMNRCZKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-(Thiophene-2-carbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2746422.png)

![2-[6-(cyclohexylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2746424.png)

![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2746430.png)

![6-{[(2,5-Dimethylphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B2746433.png)

![8-Azaspiro[4.5]decane-9-carboxylic acid;hydrochloride](/img/structure/B2746435.png)

![6-(4-methylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2746438.png)

![4-(4-ethylbenzyl)-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2746440.png)